molecular formula C22H16N2O B8244159 4,4'-(Oxybis(4,1-phenylene))dipyridine

4,4'-(Oxybis(4,1-phenylene))dipyridine

Cat. No. B8244159
M. Wt: 324.4 g/mol
InChI Key: GYAUMGYIJNUMIZ-UHFFFAOYSA-N
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Description

4,4'-(Oxybis(4,1-phenylene))dipyridine is a useful research compound. Its molecular formula is C22H16N2O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Coordination Polymers and Frameworks

4,4'-(Oxybis(4,1-phenylene))dipyridine (OPY) plays a crucial role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials demonstrate fascinating structural features and functional properties. For instance, a cadmium(II) coordination polymer featuring OPY exhibits unique polyrotaxane and polycatenane characteristics, as well as intriguing solid-state photoluminescence properties (Xie, Fang, & Yao, 2017). Another example is a metal-organic framework built from a dinuclear cobalt chain and OPY, showcasing high thermal stability and weak antiferromagnetic coupling (Xie et al., 2017).

Surface Chemistry and On-Surface Synthesis

OPY is instrumental in the field of surface chemistry, particularly in on-surface synthesis. A study on the coordination-restricted C–H bond activation and dehydrogenative homocoupling of dipyridine ligands on metal surfaces, including OPY, demonstrates its potential for controllable on-surface synthesis (Zhang et al., 2019).

Optical and Electronic Materials

OPY is utilized in the development of optically active and electronic materials. For example, synthesis and characterization of new optically active poly(azo-ester-imide)s, involving OPY, have been explored for their potential in advanced material applications (Hajipour et al., 2009).

Luminescent Materials

The role of OPY in creating luminescent materials is significant. A study demonstrates the synthesis of a novel luminescent coordination polymer based on Zn(II) ions and OPY, which exhibits high sensitivity to potassium dichromate and potential biomedical applications (Zhu et al., 2020).

High-Performance Materials

OPY contributes to the development of high-performance materials, such as in the design of novel polybenzimidazole membranes for vanadium flow batteries, offering improved chemical stability and performance (Geng et al., 2019).

properties

IUPAC Name

4-[4-(4-pyridin-4-ylphenoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c1-5-21(6-2-17(1)19-9-13-23-14-10-19)25-22-7-3-18(4-8-22)20-11-15-24-16-12-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAUMGYIJNUMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)OC3=CC=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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